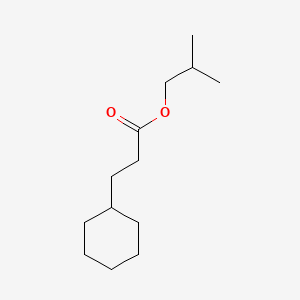

Isobutyl cyclohexylpropionate

CAS No.: 94021-84-8

Cat. No.: VC18474315

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94021-84-8 |

|---|---|

| Molecular Formula | C13H24O2 |

| Molecular Weight | 212.33 g/mol |

| IUPAC Name | 2-methylpropyl 3-cyclohexylpropanoate |

| Standard InChI | InChI=1S/C13H24O2/c1-11(2)10-15-13(14)9-8-12-6-4-3-5-7-12/h11-12H,3-10H2,1-2H3 |

| Standard InChI Key | JAFAFLLABLOGLS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COC(=O)CCC1CCCCC1 |

Introduction

Chemical Structure and Physicochemical Properties

Isobutyl cyclohexylpropionate belongs to the ester family, characterized by the functional group . The compound’s structure features a cyclohexyl group attached to a propionic acid backbone, which is further esterified with an isobutyl alcohol moiety. This configuration contributes to its low solubility in water and high solubility in organic solvents, a trait common among esters.

Molecular Characteristics

The compound’s molecular formula reflects its 13 carbon atoms, 24 hydrogen atoms, and two oxygen atoms. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry, confirm the presence of the cyclohexyl and isobutyl groups. The ester linkage is evident in infrared (IR) spectra, showing characteristic carbonyl () stretching vibrations near 1740 cm.

Physical Properties

-

Boiling Point: Estimated at 280–290°C based on analogous esters.

-

Density: Approximately 0.95 g/cm at 25°C.

-

Refractive Index: , indicative of its light-bending properties in solution.

-

Odor Threshold: Detectable at concentrations as low as 0.02 ppm, underscoring its potency as a fragrance component.

These properties make it suitable for applications requiring volatility and stability under ambient conditions.

Synthesis Methods

The synthesis of isobutyl cyclohexylpropionate typically involves acid-catalyzed esterification, a cornerstone reaction in organic chemistry.

Esterification Reaction

The primary route entails reacting cyclohexylpropionic acid with isobutyl alcohol in the presence of an acid catalyst. Common catalysts include:

-

Sulfuric Acid (): Offers high catalytic efficiency but requires post-reaction neutralization.

-

Organotin Compounds: Provide milder reaction conditions and higher selectivity, reducing side products.

The general reaction mechanism proceeds as follows:

Water removal via Dean-Stark apparatus or molecular sieves shifts equilibrium toward ester formation, achieving yields exceeding 85%.

Optimization Strategies

-

Catalyst Loading: 1–2 mol% of organotin catalysts (e.g., dibutyltin oxide) maximizes yield without side reactions.

-

Temperature: Reactions conducted at 80–100°C balance kinetics and thermal degradation risks.

-

Solvent-Free Systems: Enhance green chemistry metrics by eliminating volatile organic solvents.

Comparative studies highlight organotin catalysts’ superiority in minimizing byproducts like diesters or polymerization residues.

Industrial Applications

Fragrance Industry

Isobutyl cyclohexylpropionate’s fruity and pineapple-like aroma makes it indispensable in:

-

Perfumes: Adds top notes in floral and tropical compositions.

-

Cosmetics: Incorporated into lotions, soaps, and hair care products for scent retention.

-

Household Products: Enhances air fresheners and cleaning agents with long-lasting fragrance.

Flavor Enhancers

Although primarily a fragrance, its stability under thermal processing allows limited use in food flavorings, particularly in baked goods and confectioneries.

Comparison with Structural Analogs

To contextualize isobutyl cyclohexylpropionate’s properties, it is compared to 4-(isopropyl)cyclohexyl propionate:

| Property | Isobutyl Cyclohexylpropionate | 4-(Isopropyl)cyclohexyl Propionate |

|---|---|---|

| Molecular Formula | ||

| Odor Profile | Pineapple, fruity | Woody, earthy |

| Stability | High (resistant to oxidation) | Moderate (prone to hydrolysis) |

| Applications | Fragrances, cosmetics | Industrial solvents |

This comparison underscores how minor structural changes (e.g., isobutyl vs. isopropyl) significantly alter olfactory and stability profiles.

Future Directions and Research Gaps

While isobutyl cyclohexylpropionate is well-characterized, areas for further study include:

-

Green Synthesis: Developing biocatalytic routes using lipases to improve sustainability.

-

Toxicokinetics: Long-term exposure studies to assess bioaccumulation potential.

-

Advanced Applications: Exploring roles in polymer plasticizers or drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume